molecular formula C24H25N5O4 B2707740 N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-46-4

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2707740
CAS No.: 941915-46-4
M. Wt: 447.495
InChI Key: NRWXQUSQESGBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) focused on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. The research highlighted the effect of hydrogen bonding on the self-assembly process and the significant antioxidant activity of these complexes. The synthesis and characterization of these complexes provide insights into their potential applications in materials science and biochemistry due to their supramolecular architectures and antioxidant properties (Chkirate et al., 2019).

Molecular Docking and Antimicrobial Activity

Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. The study revealed moderate to good binding energies, indicating potential applications in drug discovery. Additionally, the compounds exhibited antimicrobial and antioxidant activities (Flefel et al., 2018).

Antimicrobial Activity of Phthalazinone Derivatives

Research by Fatehia & Mohamed (2010) on phthalazinone derivatives showed that these compounds, synthesized from a similar chemical backbone, possess good antibacterial activities. This suggests that closely related compounds, such as the one , could also have promising applications in developing new antimicrobial agents (Fatehia & Mohamed, 2010).

Synthesis and Anticonvulsant Activity

A study by Tarikogullari et al. (2010) on alkanamide derivatives, including those with pyrazole rings, evaluated their anticonvulsant activity. This research indicates the potential therapeutic applications of such compounds in treating convulsive disorders (Tarikogullari et al., 2010).

Antioxidant and Antimicrobial Activities

Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The study focused on the antioxidant activities of these compounds, indicating their potential as bioactive molecules with health benefits. The compounds showed moderate to significant radical scavenging activity, suggesting their use in developing antioxidant therapies (Ahmad et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-14-6-8-19(15(2)10-14)29-23-18(12-25-29)16(3)27-28(24(23)31)13-22(30)26-17-7-9-20(32-4)21(11-17)33-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWXQUSQESGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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